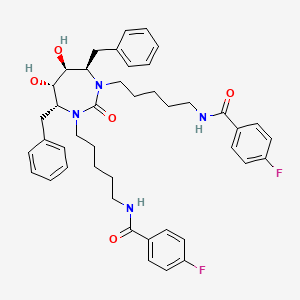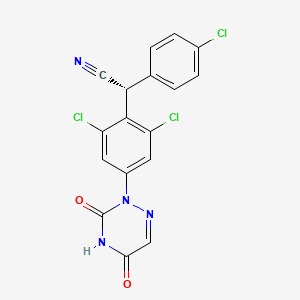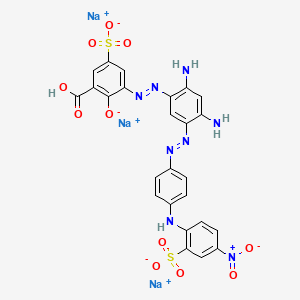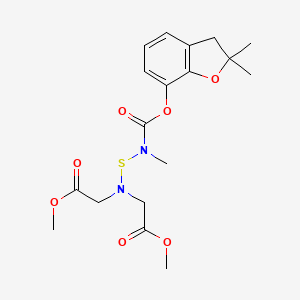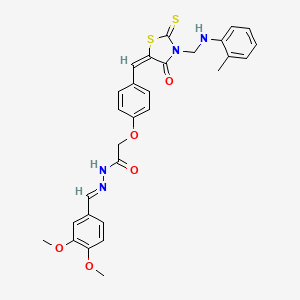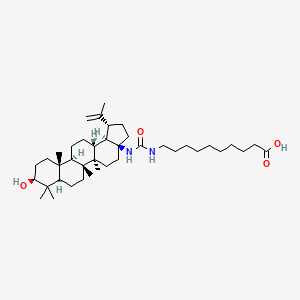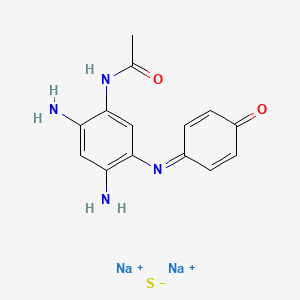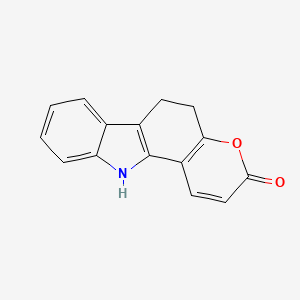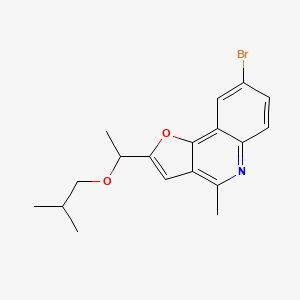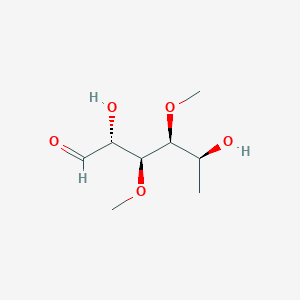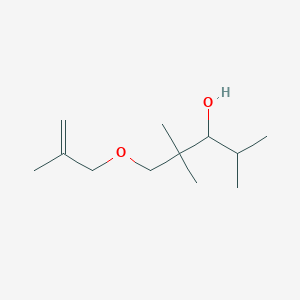
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is an organic compound with the molecular formula C13H26O2 It is a derivative of pentanol, characterized by the presence of multiple methyl groups and an allyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- typically involves the reaction of 2,2,4-trimethyl-3-pentanol with an allyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Allyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-3-pentanol: A structurally similar compound without the allyl ether group.
3,3,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups.
2,4,4-Trimethyl-1-pentanol: A related compound with a different position of the hydroxyl group.
Uniqueness
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Eigenschaften
CAS-Nummer |
526218-21-3 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2,2,4-trimethyl-1-(2-methylprop-2-enoxy)pentan-3-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)7-14-8-12(5,6)11(13)10(3)4/h10-11,13H,1,7-8H2,2-6H3 |
InChI-Schlüssel |
GNVAISZHADZKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)COCC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



